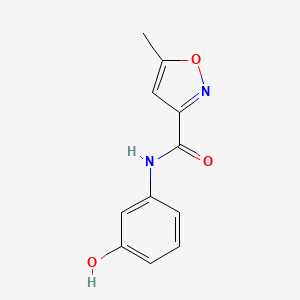

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-5-10(13-16-7)11(15)12-8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFKRASWMFTFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408083 | |

| Record name | N-(3-Hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688051-07-2 | |

| Record name | N-(3-Hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unraveling the In Vitro Mechanism of Action of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the potential in vitro mechanism of action of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide. While direct research on this specific molecule is limited, this document synthesizes information from structurally related isoxazole carboxamides to propose a plausible mechanism and outlines a comprehensive experimental framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Postulated Primary Target

The isoxazole carboxamide scaffold is a recognized pharmacophore present in a variety of biologically active compounds.[1][2] Derivatives of this core structure have been shown to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] A notable characteristic of many isoxazole carboxamides is their interaction with key enzymes and receptors involved in cellular signaling.

Based on the analysis of structurally similar compounds, a primary hypothesized target for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is the Growth Hormone Secretagogue Receptor (GHS-R) , a G-protein coupled receptor (GPCR). Novel isoxazole carboxamides have been identified as antagonists of GHS-R, demonstrating potent binding affinity and functional antagonism.[5] This guide will therefore focus on the in vitro characterization of this compound as a potential GHS-R antagonist.

Proposed In Vitro Mechanism of Action: GHS-R Antagonism

The proposed mechanism of action centers on the ability of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide to bind to GHS-R and inhibit its downstream signaling. GHS-R is constitutively active, meaning it signals even in the absence of its natural ligand, ghrelin. Antagonism of this receptor can therefore reduce this basal activity and block ghrelin-induced signaling.

Signaling Pathway Overview

Caption: Proposed mechanism of GHS-R antagonism.

Experimental Workflows for Mechanistic Elucidation

A multi-faceted approach is required to definitively characterize the in vitro mechanism of action. The following experimental workflows provide a comprehensive strategy.

Experimental Workflow Diagram

Caption: A stepwise experimental workflow for characterization.

3.1. Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide for the GHS-R.

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-Ghrelin) from the GHS-R.

Protocol:

-

Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GHS-R.

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [¹²⁵I]-Ghrelin, and increasing concentrations of the test compound.

-

Incubation: Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ and then the Ki using the Cheng-Prusoff equation.

3.2. Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (IC₅₀) of the compound as a GHS-R antagonist.

Principle: GHS-R activation by ghrelin leads to an increase in intracellular calcium via the Gαq pathway. An antagonist will inhibit this ghrelin-induced calcium mobilization.

Protocol:

-

Cell Culture: Seed GHS-R expressing cells in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Add increasing concentrations of the test compound and incubate.

-

Ghrelin Stimulation: Add a fixed concentration of ghrelin (typically EC₈₀) to stimulate the cells.

-

Detection: Measure the fluorescence intensity before and after ghrelin addition using a fluorescence plate reader.

-

Data Analysis: Normalize the data and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀.

3.3. Downstream Signaling Assay: Western Blot for p-ERK

Objective: To confirm the inhibitory effect of the compound on a downstream signaling event.

Principle: GHS-R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). An antagonist will reduce ghrelin-induced ERK phosphorylation.

Protocol:

-

Cell Treatment: Treat GHS-R expressing cells with the test compound for a specified time, followed by stimulation with ghrelin.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data obtained from the proposed experiments.

| Parameter | Assay | Value | Interpretation |

| Ki | Radioligand Binding | (e.g., 50 nM) | Binding affinity of the compound to GHS-R. |

| IC₅₀ | Calcium Mobilization | (e.g., 150 nM) | Functional potency as a GHS-R antagonist. |

| % Inhibition | p-ERK Western Blot | (e.g., 85% at 1 µM) | Efficacy in blocking downstream signaling. |

A low Ki value indicates high binding affinity. An IC₅₀ value in a similar range to the Ki suggests that the functional antagonism is directly related to receptor binding. Significant inhibition of p-ERK phosphorylation would further confirm the antagonistic activity on a key downstream signaling pathway.

Conclusion

The proposed in vitro mechanism of action for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is antagonism of the GHS-R. The experimental workflows detailed in this guide provide a robust framework for testing this hypothesis. By systematically evaluating its binding affinity, functional potency, and impact on downstream signaling, researchers can build a comprehensive profile of this compound's in vitro activity. These studies are a critical first step in assessing its potential as a pharmacological tool or therapeutic agent. Further investigations into its selectivity against other GPCRs and its in vivo efficacy would be logical next steps.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. kuey.net [kuey.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Novel isoxazole carboxamides as growth hormone secretagogue receptor (GHS-R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity profile of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide

An In-depth Technical Guide to the Biological Activity Profile of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide

Authored by: A Senior Application Scientist

Abstract

The isoxazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive examination of the predicted biological activity profile of a specific, yet underexplored, analogue: N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide. While direct extensive research on this molecule is nascent, this document synthesizes data from structurally related compounds to build a predictive profile and outlines detailed experimental workflows for its validation. We will delve into its chemical synthesis, explore potential therapeutic targets based on structure-activity relationships of related isoxazoles, and provide robust, step-by-step protocols for investigating its efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel isoxazole derivatives.

Introduction: The Isoxazole-3-Carboxamide Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its unique electronic and structural properties make it a versatile building block in drug discovery. The positioning of the carboxamide linkage at the 3-position, as opposed to the more extensively studied 4-position (e.g., in Leflunomide), offers a distinct metabolic profile. Research comparing 5-methylisoxazole-4-carboxamides with 5-methylisoxazole-3-carboxamides suggests that the 3-carboxamide derivatives may exhibit altered metabolic stability, potentially avoiding the N-O bond cleavage observed in compounds like Leflunomide and its active metabolite, teriflunomide.[1] This key difference suggests that N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide could possess a more favorable safety profile, particularly concerning hepatotoxicity, while retaining significant biological activity.[1]

The core structure combines the 5-methylisoxazole-3-carboxylic acid moiety with a 3-aminophenol headgroup. The phenolic hydroxyl group and the amide linker provide key hydrogen bonding capabilities, suggesting potential interactions with a variety of biological targets. This guide will explore the predicted activities based on analogous structures, which include anticancer, anti-inflammatory, and neuroprotective effects.

Synthesis and Characterization

The synthesis of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide follows established methodologies for amide bond formation. The general approach involves the coupling of a 5-methylisoxazole-3-carbonyl chloride intermediate with 3-aminophenol.

General Synthesis Pathway

The synthetic route can be conceptualized as a two-step process starting from commercially available materials.

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol: Amide Coupling

This protocol outlines the final amidation step, which is critical for generating the target molecule.

-

Preparation of the Acid Chloride: To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add thionyl chloride (1.2 eq) dropwise at 0 °C.[2]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting carboxylic acid.

-

Amine Addition: In a separate flask, dissolve 3-aminophenol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous THF.

-

Coupling Reaction: Slowly add the freshly prepared 5-methylisoxazole-3-carbonyl chloride solution to the 3-aminophenol solution at 0 °C.

-

Workup and Purification: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the final compound.[3]

Characterization

The identity and purity of the synthesized N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide should be confirmed using standard analytical techniques:

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to the aromatic protons of the hydroxyphenyl ring, the isoxazole ring proton, the methyl group protons, and the amide and hydroxyl protons. |

| ¹³C-NMR | Resonances for the carbonyl carbon, aromatic carbons, and isoxazole ring carbons. |

| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀N₂O₃, MW: 218.21 g/mol ).[4] |

| FTIR | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and O-H stretching (phenol). |

Predicted Biological Activity Profile

Based on the analysis of structurally similar isoxazole carboxamides, we predict a multi-faceted biological activity profile for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide.

Anticancer Activity

Numerous isoxazole-carboxamide derivatives have demonstrated potent antiproliferative activities against various cancer cell lines.[3][5] The mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell survival and proliferation.

Hypothesized Mechanism: The compound may act as a kinase inhibitor or interfere with metabolic pathways essential for tumor growth. The hydroxyphenyl moiety could play a crucial role in binding to the active site of target enzymes.

Caption: Hypothesized mechanism of anticancer activity.

Anti-inflammatory and Immunomodulatory Effects

The structural similarity to Leflunomide, a known disease-modifying antirheumatic drug (DMARD), suggests potential anti-inflammatory properties.[1] While the mechanism may differ (i.e., not involving DHODH inhibition), the isoxazole core is known to be present in various anti-inflammatory agents.

Hypothesized Mechanism: The compound could modulate pro-inflammatory cytokine production (e.g., TNF-α, IL-6) or inhibit key inflammatory enzymes like cyclooxygenase (COX).

Neuroprotective Activity

Certain isoxazole-carboxamide derivatives have been explored as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors, which are implicated in neurodegenerative diseases like Parkinson's.[6] Modulation of these receptors can reduce excitotoxicity.

Hypothesized Mechanism: The compound may act as an antagonist or a negative allosteric modulator of glutamate receptors, thereby preventing excessive calcium influx and subsequent neuronal damage.

Experimental Validation Workflows

To validate the predicted biological activities, a series of in vitro assays are proposed.

Workflow: In Vitro Anticancer Screening

Caption: Workflow for assessing in vitro anticancer activity.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

-

Compound Treatment: Prepare serial dilutions of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide in culture medium. Treat the cells with varying concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow: Anti-inflammatory Activity Assessment

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.

-

Pre-treatment: Treat the cells with different concentrations of the test compound for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only control to determine the inhibitory effect.

Conclusion and Future Directions

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide represents a promising, yet under-investigated, chemical entity. By leveraging structure-activity relationship data from analogous compounds, we have constructed a predictive biological profile that highlights its potential as an anticancer, anti-inflammatory, and neuroprotective agent. The distinct metabolic profile of the isoxazole-3-carboxamide scaffold may offer a significant safety advantage over related structures.

The experimental workflows detailed in this guide provide a clear and robust roadmap for validating these hypotheses. Successful outcomes from these in vitro studies would warrant progression to more complex investigations, including in vivo animal models for efficacy and toxicology, further mechanism of action studies, and pharmacokinetic profiling. This systematic approach will be crucial in unlocking the full therapeutic potential of this novel isoxazole derivative.

References

- Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC. (n.d.).

- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. (n.d.).

- Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed. (2025, August 15).

- Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line | Request PDF - ResearchGate. (n.d.).

- N-(3-hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide | CAS# 64384-94-7 | MFCD08106053 | BB-6019241 - Hit2Lead. (n.d.).

- Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5 ... - PubMed. (n.d.).

Sources

- 1. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. You are being redirected... [hit2lead.com]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering Receptor Affinity: A Technical Guide to Radioligand Binding Assays for Novel Chemical Entities

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Novel Compound to Quantitative Affinity

In the landscape of drug discovery, the journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic is long and exacting. A critical, early milestone in this journey is the characterization of its interaction with biological targets. This guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of NCEs, using the hypothetical compound N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide as a case study. As this specific molecule is not widely characterized, it serves as a perfect model for the primary challenge in early-stage pharmacology: establishing a robust, reliable methodology to quantify the binding of a new compound to its putative receptor target.

This document moves beyond a simple recitation of protocols. It is designed to function as a whitepaper for the practicing scientist, emphasizing the rationale behind experimental design, the principles that ensure data integrity, and the theoretical underpinnings that transform raw counts into meaningful affinity constants. By grounding every step in established pharmacological principles and authoritative references, this guide aims to equip researchers with the tools to generate reproducible, high-quality receptor binding data.

Part 1: Theoretical Foundations of Receptor-Ligand Interactions

At its core, a receptor binding assay is a practical application of the Law of Mass Action to a biological system. The interaction between a ligand (the NCE) and a receptor is a reversible, bimolecular process. The primary goals of these assays are to determine two key parameters: the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).[1][2]

-

Kd (Equilibrium Dissociation Constant): This value represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium.[1][3] It is an inverse measure of affinity; a lower Kd signifies a higher affinity of the ligand for the receptor.[1]

-

Bmax (Maximum Receptor Density): This parameter quantifies the total concentration of receptor binding sites in the sample, typically expressed as fmol/mg of protein or sites/cell .[3][4]

-

Ki (Inhibition Constant): In competitive binding assays, the Ki is calculated from the IC50 (the concentration of a test compound that displaces 50% of the specific binding of a radioligand).[5] The Ki represents the affinity of the unlabeled competitor compound for the receptor.[5]

These parameters are the gold standard for quantifying the initial "handshake" between a drug and its target, forming the basis for structure-activity relationship (SAR) studies and lead optimization.[6][7][8]

Part 2: The Strategic Workflow of a Binding Affinity Campaign

Characterizing an NCE like N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide requires a systematic, multi-stage approach. The process is not a single experiment but a campaign designed to build a comprehensive binding profile.

Figure 1. High-level workflow for receptor binding characterization.

Part 3: Core Experimental Protocols

Radioligand binding assays are the cornerstone for determining receptor affinity due to their sensitivity and robustness.[4][6] They generally fall into two categories: saturation assays and competition assays.[4][6]

Prerequisite: Receptor Membrane Preparation

A high-quality receptor source is fundamental to a successful binding assay. This typically involves preparing crude membrane fractions from tissues or cultured cells expressing the target receptor.

Step-by-Step Protocol:

-

Cell Lysis: Homogenize cells or tissue in ice-cold lysis buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation to wash away cytosolic components.

-

Final Preparation: Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., via Bradford or BCA assay), and store at -80°C in aliquots.

Causality Insight: The washing steps are critical for removing endogenous ligands and proteases that could interfere with the assay or degrade the receptor, ensuring that the binding observed is specific to the interaction being studied.

Experiment 1: Saturation Binding Assay

The goal of this experiment is to determine the Kd and Bmax of a specific radioligand for the target receptor.[2][9] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.[8][10]

Figure 2. Workflow for a saturation binding experiment.

Step-by-Step Protocol:

-

Assay Setup: Prepare two sets of tubes for each radioligand concentration: one for "Total Binding" and one for "Non-Specific Binding" (NSB).[11]

-

NSB Control: To the NSB tubes, add a high concentration of an unlabeled ligand known to bind to the same receptor (typically 100-1000 times the Kd of the unlabeled ligand).[12] This will saturate the specific binding sites, ensuring that any radioligand binding measured is non-specific.[12][13]

-

Radioligand Addition: Add the radioligand to all tubes in a range of concentrations, typically spanning from 0.1 to 10 times the expected Kd.[14]

-

Initiate Reaction: Add the receptor membrane preparation to all tubes to start the binding reaction.

-

Incubation: Incubate the reaction at a specific temperature for a time sufficient to reach equilibrium. This should be determined empirically in preliminary kinetic experiments.[10]

-

Separation: Rapidly separate the bound from free radioligand. The most common method is rapid vacuum filtration through glass fiber filters, which trap the membranes (and thus the bound radioligand).[4][15]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand trapped in the filter.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Trustworthiness Insight: The accurate determination of non-specific binding is the most critical control in this assay.[12] NSB should ideally be a linear function of the radioligand concentration and constitute less than 50% of the total binding at the Kd concentration.[12][14] High NSB can obscure the specific binding signal and lead to inaccurate Kd and Bmax values.

Experiment 2: Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound (our NCE) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[4][6][16]

Figure 3. Workflow for a competition binding experiment.

Step-by-Step Protocol:

-

Assay Setup: Prepare tubes for control (total binding, non-specific binding) and for each concentration of the NCE.

-

Radioligand Addition: Add a single, fixed concentration of the radioligand to all tubes. This concentration should ideally be at or below its Kd value to maximize assay sensitivity.[11][14]

-

NCE Addition: Add the unlabeled NCE to the experimental tubes in a range of increasing concentrations (typically a log or half-log dilution series).

-

Controls: Prepare tubes with no competitor (Total Binding) and tubes with a saturating concentration of a standard unlabeled ligand (Non-Specific Binding).

-

Initiate, Incubate, Separate, and Quantify: Follow steps 4-8 from the Saturation Binding Assay protocol.

Expertise Insight: The choice of radioligand concentration is a critical parameter. Using a concentration far above the Kd will require much higher concentrations of the competitor to achieve displacement, potentially leading to an underestimation of the competitor's potency and issues with compound solubility.

Part 4: Data Analysis and Interpretation

Raw data from the scintillation counter (Counts Per Minute, CPM) must be transformed into meaningful affinity constants through rigorous analysis.

Saturation Binding Data Analysis

-

Calculate Specific Binding: For each radioligand concentration, subtract the average NSB CPM from the average Total Binding CPM.

-

Specific Binding = Total Binding - Non-Specific Binding[12]

-

-

Generate Saturation Curve: Plot the Specific Binding (Y-axis) against the concentration of the radioligand (X-axis).

-

Non-Linear Regression: Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism.[1][2]

Table 1: Example Saturation Binding Data

| Radioligand [nM] | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |

| 0.1 | 850 | 105 | 745 |

| 0.5 | 3100 | 510 | 2590 |

| 1.0 | 4850 | 1020 | 3830 |

| 2.5 | 7200 | 2550 | 4650 |

| 5.0 | 8550 | 5050 | 3500 |

| 10.0 | 9500 | 10000 | -500 |

Note: The negative specific binding at the highest concentration is an artifact of experimental variability when NSB approaches or exceeds total binding.

Competition Binding Data Analysis

-

Calculate Percent Inhibition: Normalize the data by setting the average Total Binding as 0% inhibition and the average Non-Specific Binding as 100% inhibition.

-

Generate Inhibition Curve: Plot the Percent Inhibition (Y-axis) against the log concentration of the NCE (X-axis).

-

Determine IC50: Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 value.[5]

-

Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation .[5] This correction accounts for the concentration and affinity of the radioligand used in the assay.

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant (determined from the saturation experiment).[5]

-

Table 2: Example Competition Binding Data

| Log [NCE] (M) | % Inhibition |

| -10 | 2.5 |

| -9.5 | 5.1 |

| -9.0 | 15.8 |

| -8.5 | 48.9 |

| -8.0 | 85.2 |

| -7.5 | 95.3 |

| -7.0 | 98.1 |

Part 5: Ensuring Scientific Integrity - Quality Control and Troubleshooting

A protocol is only as reliable as its controls. Building a self-validating system is paramount.

| Potential Issue | Cause | Solution & Rationale |

| High Non-Specific Binding (>50% of Total) | Ligand is too hydrophobic; Inappropriate filter type; Insufficient washing. | Include BSA (0.1%) in the assay buffer to block non-specific sites.[11] Pre-soak filters in a blocking agent like polyethyleneimine (PEI) for cationic ligands. Increase wash volume or add a non-ionic detergent (e.g., Tween-20) to the wash buffer.[13] |

| Low Specific Binding Signal | Insufficient receptor density (low Bmax); Low affinity of radioligand; Inactive receptor preparation. | Increase the amount of membrane protein per well.[17] Choose a higher affinity radioligand if available. Verify receptor integrity and activity through other means (e.g., functional assay). |

| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing; Inconsistent washing. | Use calibrated pipettes and proper technique. Ensure thorough mixing after each reagent addition. Use an automated filtration manifold for consistent and rapid washing. |

| Data Does Not Fit a One-Site Model | Presence of multiple receptor subtypes; Allosteric interactions; Assay artifacts. | Analyze data with a two-site binding model.[9] If this is unexpected, investigate the purity of the receptor preparation and the specificity of the radioligand. The IUPHAR/BPS Guide to PHARMACOLOGY can be a valuable resource for identifying known receptor subtypes.[18][19] |

Conclusion

The characterization of a novel compound's receptor binding affinity is a foundational step in drug discovery. By systematically applying the principles and protocols of saturation and competition radioligand binding assays, researchers can generate robust, quantitative data (Kd, Bmax, and Ki). This guide provides the technical framework and theoretical rationale necessary to design, execute, and interpret these critical experiments. A commitment to rigorous data analysis and stringent quality control, as outlined herein, ensures that the affinity values generated are not just numbers, but reliable indicators of a compound's potential at its molecular target, paving the way for informed decisions in the progression of a therapeutic candidate.

References

-

Armstrong, J. F., Faccenda, E., Harding, S. D., et al. (2026). The IUPHAR/BPS Guide to PHARMACOLOGY in 2026. Nucleic Acids Research. Available at: [Link]

-

British Pharmacological Society. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

-

Wikipedia. (n.d.). Guide to Pharmacology. Retrieved from [Link]

-

Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

-

bio.tools. (n.d.). IUPHAR BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]

-

Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

GraphPad. (n.d.). Nonspecific binding. Prism 11 Curve Fitting Guide. Retrieved from [Link]

-

GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

-

Springer Nature. (n.d.). The Problems and Pitfalls of Radioligand Binding. Retrieved from [Link]

-

Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

-

PubMed. (n.d.). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Retrieved from [Link]

-

Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]

-

American Physiological Society. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

-

TPC. (2013). Bmax and KD. Retrieved from [Link]

-

GraphPad. (n.d.). Receptor binding - Saturation binding. Prism 11 Curve Fitting Guide. Retrieved from [Link]

-

Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]

-

GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

-

GraphPad. (n.d.). Key concepts: Saturation binding. Prism 11 Curve Fitting Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Competition binding assay for measuring the interaction between.... Retrieved from [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

-

Queen's University Belfast. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Retrieved from [Link]

-

JoVE. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Analyzing Kinetic Binding Data - Assay Guidance Manual. Retrieved from [Link]

-

Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]

Sources

- 1. chem.uwec.edu [chem.uwec.edu]

- 2. GraphPad Prism 11 Curve Fitting Guide - Receptor binding - Saturation binding [graphpad.com]

- 3. TPC - Bmax and KD [turkupetcentre.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 9. graphpad.com [graphpad.com]

- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 11. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]

- 12. graphpad.com [graphpad.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. IUPHAR/BPS Guide to PHARMACOLOGY - British Pharmacological Society [bps.ac.uk]

- 19. Guide to Pharmacology - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and Synthesis of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Within this class, the N-aryl-5-methylisoxazole-3-carboxamide core represents a particularly intriguing chemotype. Unlike the related 4-carboxamide isomer found in the antirheumatic drug Leflunomide, the 3-carboxamide scaffold demonstrates altered metabolic pathways that can circumvent the N-O bond cleavage associated with potential toxicity, offering a more stable and potentially safer profile for drug development.[1] This guide provides a comprehensive overview of the discovery rationale and detailed synthetic pathways for a representative member of this class, N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide, intended for researchers and professionals in drug discovery and chemical development. We will explore the strategic synthesis of key precursors and detail robust methods for the final amide bond formation, providing field-proven protocols and explaining the chemical principles behind them.

The Isoxazole-3-Carboxamide Scaffold: A Strategic Choice in Drug Design

The discovery and development of novel small molecules often hinge on selecting a core scaffold with favorable pharmacological and pharmacokinetic properties. The isoxazole motif is a versatile five-membered heterocycle that has proven to be a cornerstone in the design of therapeutic agents, including anticancer, anti-inflammatory, and antibacterial agents.[2]

A critical consideration in drug design is metabolic stability. The well-known drug Leflunomide, a 5-methylisoxazole-4 -carboxamide, undergoes metabolic opening of the isoxazole ring to form its active metabolite, teriflunomide.[1] While effective, this bioactivation pathway has been linked to potential hepatotoxicity and teratogenicity.[1] In contrast, the isomeric 5-methylisoxazole-3 -carboxamide scaffold exhibits greater resistance to this N-O bond cleavage. Instead, its primary metabolic fate often involves cleavage of the external amide bond.[1] This fundamental difference in metabolic processing suggests that the 3-carboxamide scaffold may offer an improved safety profile, making it a highly attractive starting point for novel drug discovery programs.

The broader diarylisoxazole-3-carboxamide class has been identified as a source of potent bioactive molecules. For instance, related analogues have been discovered as powerful picomolar inhibitors of the mitochondrial permeability transition pore (mtPTP), a critical target in pathologies like muscular dystrophies.[3] Furthermore, various derivatives have demonstrated significant potential as antitubercular agents and inhibitors of key kinases in neurodegenerative diseases, highlighting the therapeutic versatility of this scaffold.[4][5][6]

Retrosynthetic Analysis and Strategic Planning

The synthesis of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide can be logically deconstructed into two primary building blocks. The most direct approach involves forming the amide bond between a pre-formed isoxazole core and the desired aniline derivative. This retrosynthetic analysis simplifies the complex target into readily accessible precursors: 5-Methylisoxazole-3-carboxylic acid (1) and 3-Aminophenol (2) .

This strategy offers significant advantages. 3-Aminophenol is a widely available commercial reagent, while the synthesis of the isoxazole carboxylic acid core is well-established and can be accomplished through several high-yield methods. This modular approach allows for late-stage diversification, where various aniline derivatives could be coupled to the isoxazole core to explore structure-activity relationships (SAR).

Synthesis of Key Precursor: 5-Methylisoxazole-3-carboxylic acid (1)

A robust and scalable synthesis of the isoxazole core is paramount. While multiple routes exist, a highly efficient "one-pot" method has been developed, proceeding from inexpensive commodity chemicals.[7]

This process involves an initial Claisen condensation between dimethyl oxalate and acetone, catalyzed by sodium methoxide, to generate an intermediate diketoester. This intermediate is not isolated but is directly subjected to a condensation-cyclization reaction with a hydroxylamine salt (such as hydroxylamine hydrochloride) to form the stable isoxazole ring. Subsequent hydrolysis yields the desired carboxylic acid.

-

Preparation of Sodium Methoxide: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add dry methanol. Carefully add sodium metal in portions, allowing the exothermic reaction to proceed under a nitrogen atmosphere until all sodium has dissolved.

-

Claisen Condensation: Cool the sodium methoxide solution in an ice bath. A mixture of dimethyl oxalate and dry acetone (typically in a 1:1.2 molar ratio) is added dropwise to the cooled solution, maintaining the internal temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Subsequently, a solution of hydroxylamine hydrochloride in water is added slowly. The reaction is then heated to reflux (approx. 60-70 °C) for 3-5 hours.

-

Hydrolysis & Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove methanol. Add a solution of sodium hydroxide and heat to reflux for 1-2 hours to hydrolyze the ester. After cooling, carefully acidify the aqueous solution with concentrated HCl to a pH of ~2. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-methylisoxazole-3-carboxylic acid as a white to off-white solid.

Final Amide Coupling: Constructing the Target Molecule

With both precursors in hand, the final step is the formation of the amide bond. Two highly reliable and widely used methods are presented here: carbodiimide-mediated coupling and the acid chloride route.

This is the most common and generally mildest method for forming amide bonds. It relies on a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The addition of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), can significantly accelerate the reaction.[8][9]

Mechanism Rationale: EDC reacts with the carboxylic acid (1) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amino group of 3-aminophenol (2) . The hydroxyl group on the phenol is less nucleophilic than the amine and does not interfere under these conditions. The reaction proceeds to form the desired amide bond, releasing a soluble urea byproduct.

-

Reaction Setup: To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)), add EDC·HCl (1.1-1.2 eq) and DMAP (0.1-0.2 eq).

-

Activation: Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 30-60 minutes to ensure complete activation of the carboxylic acid.

-

Amine Addition: Add 3-aminophenol (1.0-1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide.

An alternative, more reactive approach involves converting the carboxylic acid to its corresponding acid chloride, which then readily reacts with the amine. This method is often faster but requires careful handling of moisture-sensitive reagents.[4]

-

Acid Chloride Formation: In a flask under an inert atmosphere, suspend 5-methylisoxazole-3-carboxylic acid (1.0 eq) in a minimal amount of DCM containing a catalytic drop of DMF. Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-3 hours until gas evolution ceases. Remove the excess reagent and solvent under vacuum to yield the crude 5-methylisoxazole-3-carbonyl chloride.

-

Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of 3-aminophenol (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in DCM.

-

Workup: Stir the reaction for 2-4 hours at room temperature. Perform an aqueous workup and purification as described in the EDC coupling protocol (Section 4.1).

Reagent Data and Characterization

Proper stoichiometry is crucial for reaction efficiency and yield. The following table summarizes key data for the reagents in the preferred EDC coupling pathway.

| Reagent | Formula | Mol. Wt. ( g/mol ) | Molar Eq. | Role |

| 5-Methylisoxazole-3-carboxylic acid | C₅H₅NO₃ | 127.10 | 1.0 | Acid Precursor |

| 3-Aminophenol | C₆H₇NO | 109.13 | 1.0 | Amine Precursor |

| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | 1.1 | Coupling Agent |

| DMAP | C₇H₁₀N₂ | 122.17 | 0.1 | Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Solvent |

Final product confirmation should be performed using standard analytical techniques.

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the final compound.[9]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.[4]

Conclusion

The synthesis of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is a straightforward and modular process, achievable through well-established synthetic organic chemistry methods. The strategic choice of the 5-methylisoxazole-3-carboxamide scaffold is grounded in medicinal chemistry principles, offering a metabolically robust alternative to other isoxazole isomers.[1] The carbodiimide-mediated coupling of 5-methylisoxazole-3-carboxylic acid and 3-aminophenol provides a reliable and high-yielding route suitable for both small-scale library synthesis and larger-scale production. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and further explore this promising class of compounds for various therapeutic applications.

References

-

Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (n.d.). PMC. Retrieved from [Link]

-

Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. (n.d.). PMC. Retrieved from [Link]

- US Patent 2908688A: 5-methyl-3-isoxazole carboxylic acid hydrazides. (1959). Google Patents.

-

5-Methylisoxazole-3-carboxylic Acid | 3405-77-4. (n.d.). SynThink. Retrieved from [Link]

- CN1156723A: Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.). Google Patents.

-

5-amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). PMC. Retrieved from [Link]

-

Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors with improved stability and BBB permeability. (2024). PubMed. Retrieved from [Link]

-

Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide (leflunomide): a case study of drug optimization. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. (n.d.). Bentham Science. Retrieved from [Link]

Sources

- 1. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors with improved stability and BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Solvation and Handling Protocols for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide in Cell-Based Assays

Executive Summary

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule characterized by a hydrophobic isoxazole core and a carboxamide linkage[1]. Like many lipophilic screening compounds, its introduction into aqueous in vitro cell culture environments presents significant physicochemical challenges. Improper solvation techniques frequently lead to colloidal aggregation, localized cytotoxicity, and artifactual assay readouts[2].

This application note provides a self-validating, step-by-step protocol for the dissolution and serial dilution of this compound. By utilizing an isocratic dimethyl sulfoxide (DMSO) dilution strategy and a cell-free intermediate aqueous step, researchers can ensure homogenous compound dispersion, maintain strict control over solvent toxicity, and guarantee the scientific integrity of dose-response data.

Physicochemical Profiling

Before initiating any cell-based assay, it is critical to understand the compound's physical parameters to predict its behavior in solution.

Table 1: Physicochemical Properties & Solvation Parameters

| Parameter | Value / Recommendation | Rationale |

| CAS Number | 688051-07-2[1] | Unique identifier for compound tracking. |

| Molecular Weight | 218.21 g/mol [1] | Required for precise molarity calculations. |

| Chemical Formula | C₁₁H₁₀N₂O₃[1] | Indicates hydrogen bonding potential (hydroxyl/amide groups). |

| Primary Solvent | 100% DMSO (Cell Culture Grade)[3] | High polarity disrupts the crystalline lattice of the lyophilized powder. |

| Max Final Assay [DMSO] | ≤ 0.1% to 0.5% (v/v)[3] | Concentrations >0.5% induce off-target cytotoxicity and membrane permeabilization[4]. |

Mechanistic Principles: Solvation vs. Precipitation

As a foundational rule of assay design, never add a high-concentration DMSO stock directly to cells in culture media.

When a small volume of 100% DMSO stock is introduced directly into an aqueous environment, a phenomenon known as the "solvent shift" occurs. The highly polar DMSO rapidly diffuses into the surrounding water, leaving the hydrophobic small molecule stranded in a localized microenvironment that exceeds its kinetic solubility limit[4].

This forces the compound to crash out of solution, forming solid colloids (typically 100–1000 nm in diameter). These colloidal aggregates are a primary source of assay interference: they can artificially sequester proteins, physically settle on the cell monolayer causing localized apoptosis, or mimic fluorescent signals in high-content imaging[2][5].

To circumvent this, we employ a two-phase dilution mechanism :

-

Isocratic Serial Dilution: All dose-response concentrations are first generated in 100% DMSO. This ensures that every well in the final assay plate receives the exact same volume of DMSO, eliminating solvent-gradient artifacts.

-

Intermediate Pre-dilution: The DMSO stocks are diluted into cell-free culture media to create a 10X intermediate. This allows for rapid mechanical homogenization (vortexing) to stabilize the compound below its Critical Aggregation Concentration (CAC) before it ever touches living cells[5].

Mechanistic comparison of direct addition versus intermediate pre-dilution in cell culture assays.

Step-by-Step Methodology

This self-validating protocol is designed to achieve a final assay concentration range of 0.1 µM to 10 µM, while maintaining a strict, uniform 0.1% final DMSO concentration across all wells[3].

Phase 1: Master Stock Preparation

-

Equilibrate the lyophilized N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide to room temperature in a desiccator to prevent ambient moisture condensation.

-

Weigh the appropriate mass and dissolve in sterile, cell-culture grade 100% DMSO to achieve a 10 mM Master Stock .

-

(e.g., 2.18 mg of compound in 1.0 mL DMSO).

-

-

Vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.

-

Validation Checkpoint 1: Visually inspect the tube against a light source. The solution must be completely optically clear with no particulate matter.

Phase 2: Isocratic Serial Dilution (in 100% DMSO)

Create a 1000X stock for every desired final concentration. This guarantees that the final solvent load remains constant.

Table 2: Isocratic Dilution Matrix (Targeting 0.1% Final DMSO)

| Desired Final Assay Conc. | Step 1: 1000X Stock (in 100% DMSO) | Step 2: 10X Intermediate (in Media) | Step 3: Final Transfer (to Cells) | Final DMSO % |

| 10 µM | 10 mM (Master Stock) | 1 µL Stock + 99 µL Media | 10 µL Intermediate + 90 µL Cells | 0.1% |

| 3 µM | 3 mM (30 µL 10mM + 70 µL DMSO) | 1 µL Stock + 99 µL Media | 10 µL Intermediate + 90 µL Cells | 0.1% |

| 1 µM | 1 mM (33.3 µL 3mM + 66.7 µL DMSO) | 1 µL Stock + 99 µL Media | 10 µL Intermediate + 90 µL Cells | 0.1% |

| 0.3 µM | 0.3 mM (30 µL 1mM + 70 µL DMSO) | 1 µL Stock + 99 µL Media | 10 µL Intermediate + 90 µL Cells | 0.1% |

| Vehicle Control | 100% DMSO (No Compound) | 1 µL DMSO + 99 µL Media | 10 µL Intermediate + 90 µL Cells | 0.1% |

Phase 3: Intermediate Aqueous Dilution

-

Prepare a 96-well dilution block or sterile microcentrifuge tubes containing cell-free culture media (warmed to 37°C).

-

Transfer 1 µL of each 1000X DMSO stock into 99 µL of the pre-warmed media to create a 10X Intermediate (containing 1% DMSO).

-

Immediately pipette up and down 5–10 times to ensure rapid homogenization.

-

Validation Checkpoint 2: Place a drop of the highest concentration intermediate (100 µM) under a phase-contrast microscope at 20X magnification. The absence of refractile microcrystals confirms the compound has not exceeded its CAC[5].

Phase 4: Final Assay Plate Transfer

-

Ensure the target cells are seeded in 90 µL of culture media per well in the final assay plate.

-

Transfer 10 µL of the 10X Intermediate into the corresponding wells containing the 90 µL of cells.

-

Gently tap the sides of the plate to mix. The final volume is now 100 µL, the compound is at 1X concentration, and the DMSO is safely diluted to 0.1%[3].

Step-by-step workflow for the isocratic dilution of hydrophobic small molecules to prevent artifacts.

Quality Control & Troubleshooting

To ensure the trustworthiness of your assay, always include the following controls:

-

Vehicle-Only Control: Essential for establishing baseline cell viability in the presence of 0.1% DMSO. Any toxicity observed in the compound wells can then be definitively attributed to the drug's mechanism of action, not solvent stress[4].

-

Aggregation Decoy Control: If you suspect the compound is forming nano-aggregates at higher concentrations, add 0.01% Triton X-100 or CHAPS to the intermediate media. Detergents disrupt colloidal aggregates; if the compound's bioactivity drastically changes upon detergent addition, it was likely acting as an aggregator rather than a specific target binder[5].

References

-

BIOFOUNT. "688051-07-2 | N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide". Chemical Catalog. Available at: [Link]

-

NIH Assay Guidance Manual. "Assay Interference by Aggregation". National Center for Biotechnology Information (NCBI). Available at:[Link]

-

PLOS One. "Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO". PLOS Research Journals. Available at:[Link]

-

PubMed Central (PMC). "A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors". National Institutes of Health. Available at:[Link]

-

ServiceBio. "DMSO Cell Culture Grade | Products". ServiceBio Technical Specifications. Available at: [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide, a key intermediate in pharmaceutical synthesis. The method was developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for quality control and stability testing of this compound.

Introduction

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole carboxamide scaffold is a privileged structure found in numerous biologically active molecules. Accurate and precise quantification of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][2]

This application note provides a comprehensive guide to the development and validation of an isocratic RP-HPLC-UV method for the determination of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide. The rationale behind the selection of chromatographic conditions and the detailed procedures for method validation are presented to ensure the scientific integrity and trustworthiness of the analytical results.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [4] |

| Molecular Weight | 218.21 g/mol | [4] |

| Predicted LogP | 1.04 | [4] |

| Predicted pKa | 14.79 (for 5-methylisoxazole-3-carboxamide) |

The predicted LogP value suggests that the compound has moderate lipophilicity, making it suitable for reversed-phase chromatography. The predicted pKa of a related structure indicates that the amide proton is weakly acidic. The phenolic hydroxyl group will have a pKa around 10. Therefore, a mobile phase pH in the acidic to neutral range is appropriate to ensure the compound is in a single, non-ionized form, leading to better peak shape and retention time stability.[1]

Method Development

The primary objective of the method development was to achieve a symmetric peak for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide with a reasonable retention time and good resolution from any potential impurities.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for moderately polar compounds.[4]

-

Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or formic acid for pH adjustment.

-

Analyte: N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide reference standard of known purity.

Selection of Chromatographic Conditions

-

Stationary Phase: A C18 column was selected due to its versatility and wide use in the analysis of pharmaceutical compounds.[4]

-

Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is suitable for reversed-phase chromatography.

-

Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and better UV transparency at lower wavelengths.

-

Aqueous Phase: A buffer is necessary to control the pH of the mobile phase. A phosphate or formate buffer in the acidic range (pH 2.5-4.5) is recommended to ensure the analyte is in its neutral form and to minimize silanol interactions with the stationary phase. An initial mobile phase composition of 50:50 (v/v) acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) was evaluated.

-

-

Detection Wavelength: Based on the presence of the phenyl and isoxazole chromophores, a UV detection wavelength was selected. A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). For initial development, a wavelength of 254 nm can be used, as it is a common wavelength for aromatic compounds. Similar heterocyclic compounds have been analyzed at wavelengths between 210 nm and 280 nm.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column.

Optimization of Chromatographic Conditions

The initial conditions were systematically optimized to achieve the desired chromatographic performance. The percentage of the organic modifier was adjusted to obtain a retention time between 5 and 10 minutes. The pH of the aqueous phase was fine-tuned to improve peak shape and resolution.

The final optimized chromatographic conditions are presented in the protocol section.

Experimental Protocols

Preparation of Solutions

-

Mobile Phase: Prepare a 20 mM potassium phosphate monobasic solution and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter. The mobile phase is a mixture of this buffer and acetonitrile in a 40:60 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

Chromatographic System

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 260 nm (or λmax determined experimentally) |

| Run Time | 15 minutes |

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[5][6] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

Before starting the validation, the suitability of the chromatographic system is verified by injecting six replicate injections of a working standard solution (e.g., 50 µg/mL). The acceptance criteria are as follows:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

These tests ensure that the system is performing adequately for the analysis.[7][8][9]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of the analyte.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of at least five concentrations of the analyte over the range of 10-150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Range | 10 - 150 µg/mL |

Accuracy

The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were analyzed on the same day.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

-

σ = the standard deviation of the y-intercept of the regression line

-

S = the slope of the calibration curve

Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results. The parameters varied included:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2% organic)

-

Column temperature (± 2 °C)

-

pH of the mobile phase buffer (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all variations.

Visualizations

Caption: Workflow for HPLC-UV Method Development and Validation.

Conclusion

A simple, rapid, and reliable RP-HPLC-UV method for the quantification of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide has been successfully developed and validated according to ICH guidelines. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis and stability studies of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide in the pharmaceutical industry.

References

-

Steps for HPLC Method Development. Pharmaguideline. [Link]

-

System suitability Requirements for a USP HPLC Method - HPLC Primer. MicroSolv Technology Corporation. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

-

System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

-

System suitability Requirements for a USP HPLC Method - MicroSolv Technology Corporation. [Link]

-

What Are HPLC System Suitability Tests and Their Importance? - Altabrisa Group. [Link]

-

ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

-

System Suitability in HPLC Analysis. Pharmaguideline. [Link]

-

A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

-

A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. [Link]

-

A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I - SciELO. [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. [Link]

-

Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - Malaria World. [Link]

-

紫外線吸収剤の分析:ベンゾトリアゾール系、UV-328 - 化学物質評価研究機構. [Link]

-

Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - PMC. [Link]

-

Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. [Link]

-

Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Deriva- tives as Antitubercular Agents - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.nirmauni.ac.in [journals.nirmauni.ac.in]

- 3. You are being redirected... [hit2lead.com]

- 4. 5-methylisoxazole-3-carboxamide CAS#: 3445-52-1 [m.chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. 64384-94-7|N-(3-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 9. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

In Vivo Dosing Protocols for N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide in Murine Models

Document Type: Advanced Application Note & Pharmacokinetic Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Introduction & Pharmacological Context

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide (CAS 688051-07-2) is a specialized heterocyclic compound utilized extensively in preclinical drug discovery[1]. Structurally, it belongs to the 5-methylisoxazole-3-carboxamide class. This specific scaffold was developed as a strategic alternative to the 4-carboxamide core found in leflunomide.

The causality behind this structural shift is profound: while leflunomide undergoes N-O bond cleavage by microsomal enzymes to form teriflunomide (a DHODH inhibitor associated with hepatotoxicity), 5-methylisoxazole-3-carboxamides are metabolized via esterase-mediated peptide bond cleavage[2]. This entirely bypasses DHODH inhibition, resulting in a superior safety profile[2]. Recently, derivatives of this 3-carboxamide scaffold have been identified as highly potent, blood-brain barrier (BBB) permeable Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, offering novel therapeutic avenues for neuroinflammatory and neurodegenerative diseases[3].

Fig 1. Proposed immunomodulatory signaling pathway of 5-methylisoxazole-3-carboxamides.

Pre-Formulation and Vehicle Selection

The 5-methylisoxazole-3-carboxamide core is highly hydrophobic, though the 3-hydroxyphenyl moiety provides a hydrogen bond donor that interacts with polar co-solvents. Selecting the correct vehicle is the most critical variable in this protocol. Poor formulation will lead to erratic absorption or localized precipitation, invalidating downstream pharmacokinetic (PK) data.

Table 1: Validated Vehicle Compositions for Murine Dosing

| Vehicle Composition | Route | Max Solubility | Biological Compatibility | Causality / Rationale |

| 10% DMSO + 40% PEG400 + 50% Saline | IP, IV | >10 mg/mL | High (IP), Moderate (IV) | DMSO disrupts the crystal lattice; PEG400 prevents precipitation upon aqueous dilution in the peritoneal cavity. Ideal for systemic exposure. |

| 0.5% CMC + 0.1% Tween-80 in H2O | PO | Suspension | High (PO) | Creates a homogenous microsuspension. Tween-80 acts as a wetting agent for the hydrophobic isoxazole core, ensuring uniform GI transit. |

| 5% DMA + 45% PG + 50% Saline | IP, PO | ~5 mg/mL | Moderate | Dimethylacetamide (DMA) is a potent solubilizer but can cause localized inflammation. Use only if DMSO is strictly contraindicated. |

Step-by-Step Murine Dosing Protocols

Causality in Route Selection: Murine models possess exceptionally high levels of intestinal and hepatic carboxylesterases compared to humans. Oral (PO) administration of 5-methylisoxazole-3-carboxamides subjects the drug to massive first-pass metabolism, rapidly cleaving the amide bond to yield 5-methylisoxazole-3-carboxylic acid[2]. Therefore, if the study aims to evaluate the systemic efficacy of the intact parent compound (e.g., for CSF1R inhibition in the central nervous system[3]), Intraperitoneal (IP) or Intravenous (IV) routes are causally required to bypass intestinal esterases.

Protocol A: Intraperitoneal (IP) Administration (Target: 30 mg/kg)

-

Preparation: Dissolve the compound in 100% DMSO to create a 30 mg/mL stock.

-

Dilution: Sequentially add PEG400, vortexing for 30 seconds, followed by dropwise addition of sterile saline to reach the final 10/40/50 ratio (Final concentration: 3 mg/mL).

-

Restraint & Injection: Restrain the mouse (e.g., C57BL/6) exposing the ventral abdomen. Tilt the animal head-down at a 30-degree angle to allow organs to shift cranially.

-